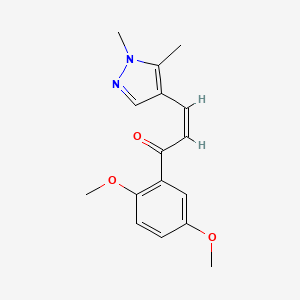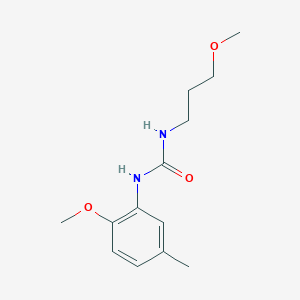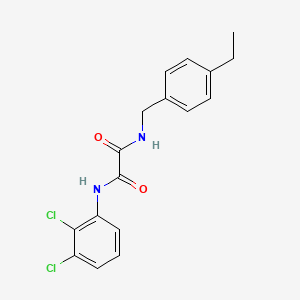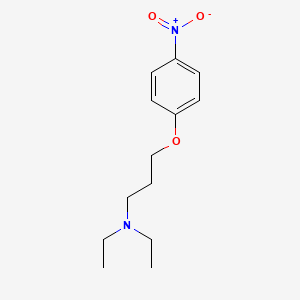
1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one
Descripción general
Descripción
1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as DAP-5, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. It is a potent inhibitor of eukaryotic initiation factor 4A (eIF4A), which plays a crucial role in the initiation of mRNA translation.
Mecanismo De Acción
1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one inhibits eIF4A, which is a helicase that unwinds the secondary structure of mRNA during translation initiation. By inhibiting eIF4A, 1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one prevents the formation of the eIF4F complex, which is necessary for the recruitment of the ribosome to the mRNA. This ultimately leads to the inhibition of mRNA translation and the suppression of protein synthesis.
Biochemical and Physiological Effects:
1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. 1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has also been shown to reduce the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. Additionally, 1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments is its potency and specificity as an eIF4A inhibitor. It has been shown to be more potent than other eIF4A inhibitors, such as hippuristanol and silvestrol. However, one limitation of using 1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one is its cytotoxicity at high concentrations, which can affect the viability of cells in vitro.
Direcciones Futuras
There are several future directions for the use of 1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one in scientific research. One direction is to explore the therapeutic potential of 1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one in cancer treatment. It has been shown to be effective in inhibiting the growth of various cancer cell lines, and further studies could investigate its efficacy in animal models and clinical trials. Another direction is to investigate the role of eIF4A in other diseases, such as viral infections and neurological disorders. 1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one could be used as a tool to study the mechanism of action of eIF4A in these diseases and to identify potential therapeutic targets. Additionally, further studies could investigate the structure-activity relationship of 1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one and other eIF4A inhibitors to optimize their potency and specificity.
Aplicaciones Científicas De Investigación
1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been extensively used in scientific research to study the role of eIF4A in mRNA translation and its potential as a therapeutic target for cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. 1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has also been used to study the mechanism of action of other compounds that target eIF4A.
Propiedades
IUPAC Name |
(Z)-1-(2,5-dimethoxyphenyl)-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-12(10-17-18(11)2)5-7-15(19)14-9-13(20-3)6-8-16(14)21-4/h5-10H,1-4H3/b7-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIGQJLDZOCYFA-ALCCZGGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C\C(=O)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-1-(2,5-dimethoxyphenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4738656.png)
![3-{[2-(2-chlorophenoxy)propanoyl]amino}benzoic acid](/img/structure/B4738659.png)
![4-[({[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4738660.png)
![ethyl {2-[({[4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4738664.png)

![4-{[(3-benzoylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4738680.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-3-methoxybenzamide](/img/structure/B4738701.png)


![1-[(2,6-dichlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4738734.png)


